molecular formula C57H110O6 B588901 Glyceryl tri(octadecanoate-D35) CAS No. 125941-88-0

Glyceryl tri(octadecanoate-D35)

Cat. No.: B588901
CAS No.: 125941-88-0
M. Wt: 997.142
InChI Key: DCXXMTOCNZCJGO-PAKTVWTGSA-N
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Description

Glyceryl tri(octadecanoate-D35) is an isotopically labeled compound, often used in research for its unique properties. It is a deuterated analog of glyceryl tristearate, where the hydrogen atoms in the octadecanoate (stearic acid) chains are replaced with deuterium. This compound is particularly useful in studies involving metabolic tracing, quantitative analysis, and other applications requiring isotopic labeling .

Scientific Research Applications

Glyceryl tri(octadecanoate-D35) has a wide range of applications in scientific research:

    Chemistry: Used as a standard in isotopic labeling studies and quantitative analysis.

    Biology: Helps in tracing metabolic pathways and studying lipid metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand drug distribution and metabolism.

    Industry: Employed in the development of new materials and formulations

Safety and Hazards

Glyceryl tri(octadecanoate-D35) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Glyceryl tri(octadecanoate-D35) plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules involved in lipid digestion, absorption, and storage. Key enzymes that interact with glyceryl tri(octadecanoate-D35) include lipases, which hydrolyze triglycerides into free fatty acids and glycerol. Additionally, glyceryl tri(octadecanoate-D35) can be incorporated into lipoproteins and interact with apolipoproteins, influencing lipid transport and distribution in the body .

Cellular Effects

Glyceryl tri(octadecanoate-D35) affects various types of cells and cellular processes. In adipocytes, it can be stored as an energy reserve and mobilized during periods of energy demand. In hepatocytes, glyceryl tri(octadecanoate-D35) can influence lipid synthesis and secretion. It also impacts cell signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism. Furthermore, glyceryl tri(octadecanoate-D35) can affect cellular metabolism by providing substrates for beta-oxidation and energy production .

Molecular Mechanism

At the molecular level, glyceryl tri(octadecanoate-D35) exerts its effects through various binding interactions with biomolecules. It can be hydrolyzed by lipases to release deuterated stearic acid, which can then be incorporated into cellular membranes or metabolized for energy. Glyceryl tri(octadecanoate-D35) can also activate or inhibit enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, it can influence gene expression by activating transcription factors like PPARs, which regulate genes involved in lipid homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glyceryl tri(octadecanoate-D35) can change over time. The compound is relatively stable, but its degradation can occur under certain conditions, such as prolonged exposure to light or heat. Long-term studies have shown that glyceryl tri(octadecanoate-D35) can have sustained effects on cellular function, including alterations in lipid metabolism and energy production. In vitro and in vivo studies have demonstrated that glyceryl tri(octadecanoate-D35) can be used to trace lipid metabolic pathways over extended periods .

Dosage Effects in Animal Models

The effects of glyceryl tri(octadecanoate-D35) vary with different dosages in animal models. At low doses, it can be used to study normal lipid metabolism and energy homeostasis. At high doses, glyceryl tri(octadecanoate-D35) can cause toxic or adverse effects, such as lipid accumulation in tissues and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on lipid metabolism becomes more pronounced at higher concentrations .

Metabolic Pathways

Glyceryl tri(octadecanoate-D35) is involved in several metabolic pathways, including beta-oxidation and lipid synthesis. It interacts with enzymes such as lipases, which hydrolyze triglycerides into free fatty acids and glycerol. These free fatty acids can then enter the beta-oxidation pathway to produce acetyl-CoA, which is used in the citric acid cycle for energy production. Glyceryl tri(octadecanoate-D35) can also be re-esterified into triglycerides and stored in adipose tissue or incorporated into lipoproteins for transport .

Transport and Distribution

Within cells and tissues, glyceryl tri(octadecanoate-D35) is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as chylomicrons and very low-density lipoproteins (VLDL), which facilitate its transport in the bloodstream. Glyceryl tri(octadecanoate-D35) can also interact with binding proteins, such as fatty acid-binding proteins (FABPs), which aid in its intracellular transport and localization. The compound’s distribution is influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Glyceryl tri(octadecanoate-D35) is localized in specific subcellular compartments, depending on its metabolic fate. It can be found in lipid droplets within adipocytes, where it is stored as an energy reserve. In hepatocytes, glyceryl tri(octadecanoate-D35) can be localized in the endoplasmic reticulum and Golgi apparatus, where lipid synthesis and secretion occur. Additionally, it can be incorporated into cellular membranes, influencing membrane fluidity and function. Post-translational modifications and targeting signals may direct glyceryl tri(octadecanoate-D35) to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyceryl tri(octadecanoate-D35) typically involves the esterification of glycerol with deuterated stearic acid (octadecanoic acid-D35). The reaction is carried out under controlled conditions to ensure complete esterification and high purity of the final product .

Industrial Production Methods: Industrial production of glyceryl tri(octadecanoate-D35) follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Glyceryl tri(octadecanoate-D35) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Glyceryl tri(octadecanoate-D35) is unique due to its high deuterium content, which makes it particularly valuable in studies requiring precise isotopic labeling. Its stability and solubility in organic solvents further enhance its utility in various research applications .

Properties

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2,46D2,47D2,48D2,49D2,50D2,51D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-PAKTVWTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240783
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125941-88-0
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125941-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecanoic-d35 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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